7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid
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Overview
Description
7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methoxy group at the 7th position and a carboxylic acid group at the 6th position makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a hydrazine derivative with a pyridine carboxylic acid derivative, followed by cyclization and methoxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products .
Scientific Research Applications
7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and substituents.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole ring and exhibit different chemical properties and applications.
Uniqueness
7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3O3 |
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Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-5-4(3-10-11-5)2-9-6(7)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
IVKUJOBVZPWPGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CN=C1C(=O)O)C=NN2 |
Origin of Product |
United States |
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